molecular formula C15H21NO4 B8238306 Ethyl 2-{[(benzyloxy)carbonyl](methyl)amino}-2-methylpropanoate

Ethyl 2-{[(benzyloxy)carbonyl](methyl)amino}-2-methylpropanoate

Cat. No.: B8238306
M. Wt: 279.33 g/mol
InChI Key: OECRNLUCBLOOLY-UHFFFAOYSA-N
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Description

Ethyl 2-{(benzyloxy)carbonylamino}-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzyloxycarbonyl-protected amine, and a methyl-substituted propanoate backbone

Properties

IUPAC Name

ethyl 2-methyl-2-[methyl(phenylmethoxycarbonyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-5-19-13(17)15(2,3)16(4)14(18)20-11-12-9-7-6-8-10-12/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECRNLUCBLOOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)N(C)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{(benzyloxy)carbonylamino}-2-methylpropanoate typically involves the following steps:

    Protection of the Amine Group: The amine group is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amine with benzyl chloroformate in the presence of a base such as triethylamine.

    Esterification: The protected amine is then esterified with ethyl 2-bromo-2-methylpropanoate under basic conditions, typically using a base like sodium hydride or potassium carbonate.

    Purification: The final product is purified using techniques such as column chromatography to obtain Ethyl 2-{(benzyloxy)carbonylamino}-2-methylpropanoate in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{(benzyloxy)carbonylamino}-2-methylpropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxycarbonyl group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Hydrolysis: 2-{(benzyloxy)carbonylamino}-2-methylpropanoic acid.

    Reduction: Ethyl 2-{(benzyloxy)carbonylamino}-2-methylpropanol.

    Substitution: 2-(methylamino)-2-methylpropanoic acid.

Scientific Research Applications

Ethyl 2-{(benzyloxy)carbonylamino}-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and amines.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{(benzyloxy)carbonylamino}-2-methylpropanoate depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors through its ester and amine functional groups. The benzyloxycarbonyl group can be selectively removed to reveal the active amine, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-{(benzyloxy)carbonylamino}-2-methylpropanoate can be compared with similar compounds such as:

    Ethyl 2-{(benzyloxy)carbonylamino}-2-ethylpropanoate: Similar structure but with an ethyl group instead of a methyl group.

    Ethyl 2-{(benzyloxy)carbonylamino}-2-phenylpropanoate: Similar structure but with a phenyl group instead of a methyl group.

    Ethyl 2-{(benzyloxy)carbonylamino}-2-butylpropanoate: Similar structure but with a butyl group instead of a methyl group.

These compounds share similar chemical properties but differ in their steric and electronic effects, which can influence their reactivity and applications.

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